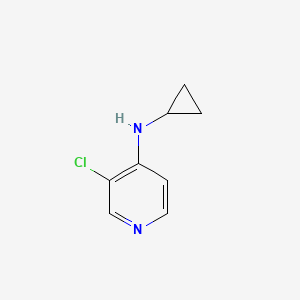
tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 7-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate typically involves the bromination of 7-methylindole followed by esterification. The process begins with the selective bromination of 7-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduction can yield indoline derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 5-bromo-7-methylindole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other biomolecules. The bromine atom and the tert-butyl ester group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure with a methoxy group instead of a bromine atom.
N-Boc-5-bromoindole: Similar structure but lacks the methyl group at the 7-position.
Uniqueness
tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is unique due to the combination of the bromine atom, methyl group, and tert-butyl ester group on the indole ring
Propiedades
Fórmula molecular |
C14H16BrNO2 |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
UOYGFYZEZWSZSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)

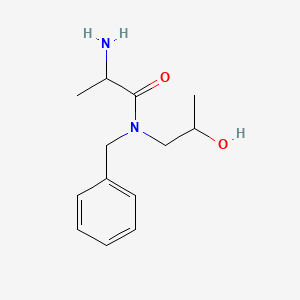
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
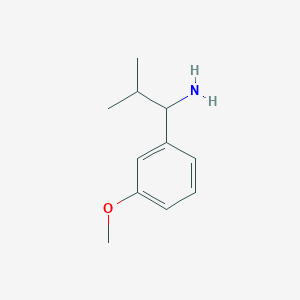
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
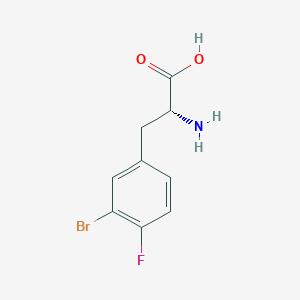
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
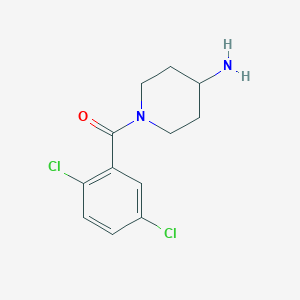

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

